molecular formula C16H17ClN2O2S2 B2615443 N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride CAS No. 2034556-44-8

N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride

Cat. No. B2615443
CAS RN: 2034556-44-8
M. Wt: 368.89
InChI Key: JLWNVWBTNXPBIY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride, also known as DMTT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMTT is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride has been studied for its potential applications in a variety of scientific research fields. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is believed to exert its biochemical and physiological effects through the inhibition of protein synthesis. Specifically, it has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins in cells. This inhibition leads to a decrease in the production of certain proteins, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects
In addition to its effects on protein synthesis, N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride has been shown to have a variety of other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride for lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in vitro, which makes it a potential candidate for further toxicity studies and drug development. However, one limitation of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride. One area of interest is the development of new drugs based on the structure of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride. Another potential direction is the study of the mechanism of action of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride in more detail, in order to better understand its effects on cellular processes. Additionally, further research is needed to explore the potential applications of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride in the treatment of infectious diseases, cancer, and oxidative stress-related diseases.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride involves the reaction of 2,4-dimethoxybenzaldehyde with thiophene-3-carboxaldehyde in the presence of ammonium acetate and acetic acid to form the intermediate 2,4-dimethoxyphenyl-4-(thiophen-3-ylmethyl)but-3-en-2-one. This intermediate is then reacted with thiosemicarbazide to form N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride. The final product is obtained as a hydrochloride salt.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2.ClH/c1-19-13-3-4-14(15(8-13)20-2)18-16-17-12(10-22-16)7-11-5-6-21-9-11;/h3-6,8-10H,7H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWNVWBTNXPBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=CS2)CC3=CSC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride

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